1,2-Oxazol-5(4H)-one

Kinetic analysis Heterocyclic reactivity Structure-activity relationship

1,2-Oxazol-5(4H)-one (also referred to as isoxazol-5(4H)-one, 5(4H)-isoxazolone, or Δ2-isoxazolin-5-one) is a five-membered heterocyclic compound characterized by a fused oxazole-lactone ring system (C3H3NO2, MW 85.06 g/mol). This core scaffold exhibits ambident nucleophilicity, enabling selective reactions at nitrogen, carbon (C4), or via ring-opening, and functions as a versatile 1,3-dipole in cycloaddition chemistry.

Molecular Formula C3H3NO2
Molecular Weight 85.06 g/mol
CAS No. 1072-48-6
Cat. No. B173451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Oxazol-5(4H)-one
CAS1072-48-6
Synonyms5(4H)-Isoxazolone
Molecular FormulaC3H3NO2
Molecular Weight85.06 g/mol
Structural Identifiers
SMILESC1C=NOC1=O
InChIInChI=1S/C3H3NO2/c5-3-1-2-4-6-3/h2H,1H2
InChIKeyQBWUTXXJFOIVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Oxazol-5(4H)-one (CAS 1072-48-6): Core Chemical and Reactivity Profile for Research Procurement


1,2-Oxazol-5(4H)-one (also referred to as isoxazol-5(4H)-one, 5(4H)-isoxazolone, or Δ2-isoxazolin-5-one) is a five-membered heterocyclic compound characterized by a fused oxazole-lactone ring system (C3H3NO2, MW 85.06 g/mol) [1]. This core scaffold exhibits ambident nucleophilicity, enabling selective reactions at nitrogen, carbon (C4), or via ring-opening, and functions as a versatile 1,3-dipole in cycloaddition chemistry [2]. Unlike many simpler heterocycles, the 5(4H)-oxazolone core serves as a foundational template for stereoselective synthesis of amino acids, β-lactams, pyrroles, imidazolines, and other heterocyclic scaffolds [3].

Why Generic Substitution of 1,2-Oxazol-5(4H)-one Fails: Evidence-Based Differentiation from Closest Analogs


Substituting 1,2-oxazol-5(4H)-one with structurally similar heterocycles such as 4H-furan-5-ones, 1,3-oxazol-5(4H)-ones, or other azlactones often results in divergent reactivity, stability, and selectivity profiles that are quantifiably distinct. The presence of the nitrogen atom at the 2-position (isoxazole core) versus the 3-position (oxazole core) critically alters electrophilicity, cycloaddition regioselectivity, and hydrolytic susceptibility [1]. For instance, direct kinetic comparisons reveal that (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones undergo alkaline hydrolysis at rates that differ markedly from their 4H-furan-5-one counterparts due to electronic and steric effects of the heteroatom substitution [2]. Furthermore, the enantioselectivity of ring-opening reactions, crucial for asymmetric synthesis applications, is highly dependent on the oxazolone substitution pattern, with 2-phenyloxazolones showing preferential L-isomer cleavage while 4-benzyl-2-methyloxazolones favor the D-isomer in cyclodextrin-catalyzed systems [3]. These quantifiable differences underscore that simple in-class substitution is not a viable procurement strategy without specific, data-driven justification.

1,2-Oxazol-5(4H)-one: Direct Quantitative Differentiation Evidence Guide


Alkaline Hydrolysis Kinetics: Oxazol-5(4H)-ones vs. Furan-5(4H)-ones

The alkaline hydrolysis of (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones (1) was quantitatively compared to analogous (E)-4-benzylidene-2-phenyl-4H-furan-5-ones (5) under identical basic conditions. The oxazolone derivatives exhibited distinct rate constants that were systematically correlated with their electronic structure determined by AM1 calculations and spectroscopic data, establishing a quantifiable reactivity differential versus the oxygen-only heterocycle [1].

Kinetic analysis Heterocyclic reactivity Structure-activity relationship

Cyclodextrin-Catalyzed Hydrolysis: Enantioselective Ring-Opening of Oxazol-5(4H)-ones

The kinetics of hydrolysis of three oxazol-5(4H)-ones bearing hydrophobic substituents at positions 2 and 4 were determined in the presence of α-, β-, and γ-cyclodextrin. For 2-phenyloxazolones, the L-isomer reacts faster in the ring-cleavage reaction with all three cyclodextrins. In contrast, for 4-benzyl-2-methyloxazolone, β- and γ-cyclodextrins favor the D-isomer, while α-cyclodextrin shows no stereoselectivity [1].

Enantioselective catalysis Supramolecular chemistry Chiral recognition

1,3-Dipolar Cycloaddition Regioselectivity: Oxazol-5(4H)-one vs. Alternative Dipoles

DFT calculations at the M06-2X/6-311G(d,p) level revealed that the 1,3-dipolar cycloaddition of C,N-disubstituted nitrones with disubstituted 4-methylene-1,3-oxazol-5(4H)-one proceeds with high regioselectivity. The reaction occurs preferentially in a (3+2) fashion across the olefinic bond rather than via a (4+3) pathway or carbonyl addition, forming spirocycloadducts. Activation barriers are modulated by substituent electronic effects: electron-withdrawing groups on the dipolarophile lower the barrier, while electron-donating groups increase it [1].

Cycloaddition Regioselectivity Computational chemistry

Chemically Fueled Transient Assembly: Oxazolone Half-Life vs. Intramolecular Anhydride

A carbodiimide-fueled reaction cycle generates transient 5(4H)-oxazolone products with a half-life of 71 min at pH 6.0 and 21 °C. This half-life is 85 times longer than that of the corresponding intramolecular anhydride product (half-life 50 s) formed in a related cycle [1]. The cycle operates with 99 ± 1% efficiency and is robust over pH 5.0–7.0, with N-acylurea side-product formation kept below 2% at pH 6.0 [1].

Systems chemistry Out-of-equilibrium assembly Reaction kinetics

Push-Pull Oxazol-5(4H)-ones: Solvent-Dependent Fluorescence Quantum Yield

Three uncharged push-pull oxazol-5(4H)-one derivatives were synthesized and characterized for their photophysical properties. The compounds exhibit weak fluorescence in polar solvents but display high fluorescence quantum yields in nonpolar solvents [1]. Two-photon absorption (2PA) cross-sections measured by Z-scan range from 490 to 2600 GM at ∼100 GW/cm², with the highest values among tested oxazolones, though contributions from higher-order absorption processes are noted [1].

Photophysics Nonlinear optics Fluorescent probes

Brønsted Acid-Catalyzed Aza-Michael Reaction: Regioselective N-Alkylation of Isoxazol-5-ones

In the Brønsted acid-catalyzed aza-Michael reaction between isoxazol-5-ones and enones, the isoxazol-5-one acts exclusively as an N-nucleophile, with no detectable attack at the C4 position. This complete regioselectivity was confirmed by theoretical calculations and control experiments, which showed that reaction kinetics favor nitrogen attack over carbon alkylation [1]. The methodology tolerates a broad substrate scope and was successfully scaled up without loss of reactivity [1].

Regioselective alkylation Organocatalysis Scale-up synthesis

Optimal Research and Industrial Application Scenarios for 1,2-Oxazol-5(4H)-one


Asymmetric Synthesis of α,α-Disubstituted Amino Acids and Heterocycles

Leveraging the well-documented versatility of oxazol-5(4H)-ones as chiral templates for stereoselective synthesis, this scaffold is ideal for constructing α,α-disubstituted amino acids, β-lactams, pyrroles, and imidazolines [1]. The tunable enantioselectivity observed in cyclodextrin-catalyzed ring-opening (L- vs. D-isomer preference) provides a data-driven basis for selecting specific substitution patterns to achieve desired stereochemical outcomes [2].

Out-of-Equilibrium Soft Materials and Time-Programmable Assemblies

The carbodiimide-fueled transient oxazolone cycle offers a robust platform for creating dissipative hydrogels, emulsions, and crystalline assemblies with tunable lifetimes. The 71-minute half-life of the oxazolone transient product (85× longer than the anhydride alternative) enables sustained material properties that can be programmed by fuel concentration, pH, and temperature [3]. This system is particularly suited for applications in controlled drug release, self-healing materials, and synthetic protocell models.

Two-Photon Excited Fluorescence (2PEF) Imaging and Nonlinear Optics

Push-pull oxazol-5(4H)-one derivatives exhibit two-photon absorption cross-sections up to 2600 GM and good photostability, making them viable candidates for two-photon excited fluorescence microscopy and optical power limiting applications [4]. Their strong solvatochromism and high quantum yields in nonpolar environments further enhance their utility as environment-sensitive fluorescent probes.

Regioselective Heterocycle Functionalization for Medicinal Chemistry

The complete N-regioselectivity demonstrated in Brønsted acid-catalyzed aza-Michael additions of isoxazol-5-ones eliminates protecting group manipulations and simplifies synthesis of N-functionalized heterocycles [5]. This property is directly applicable to parallel synthesis and lead optimization campaigns where rapid diversification of the oxazolone core is required, with proven scalability.

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